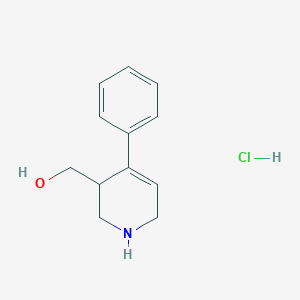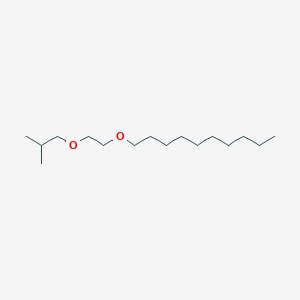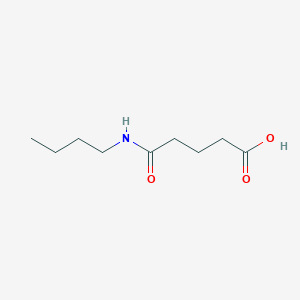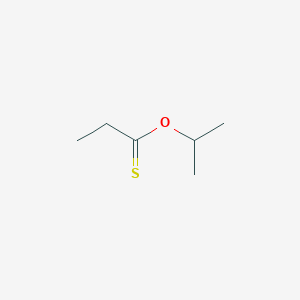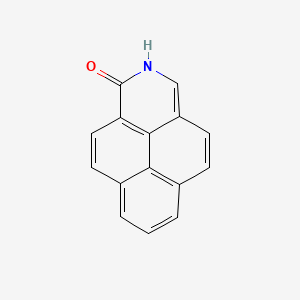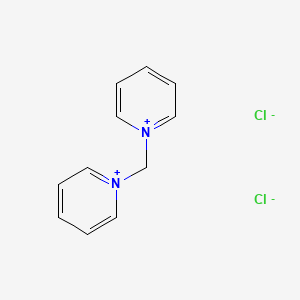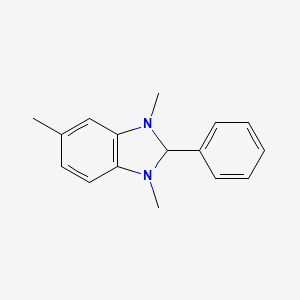
1,3,5-Trimethyl-2-phenyl-2,3-dihydro-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-trimethyl-2-phenyl-2H-benzimidazole: is a heterocyclic aromatic organic compound. It belongs to the benzimidazole family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The structure of 1,3,5-trimethyl-2-phenyl-2H-benzimidazole consists of a benzimidazole core with three methyl groups and a phenyl group attached to it.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3,5-trimethyl-2-phenyl-2H-benzimidazole can be synthesized through various methods One common approach involves the cyclization of appropriate precursors under specific conditions For instance, the reaction of o-phenylenediamine with a suitable aldehyde or ketone in the presence of an acid catalyst can lead to the formation of the benzimidazole ring
Industrial Production Methods
In an industrial setting, the production of 1,3,5-trimethyl-2-phenyl-2H-benzimidazole may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates. The purification of the final product may involve techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1,3,5-trimethyl-2-phenyl-2H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the benzimidazole nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly employed.
Major Products Formed
Oxidation: N-oxides of 1,3,5-trimethyl-2-phenyl-2H-benzimidazole.
Reduction: Dihydro derivatives of the compound.
Substitution: Various substituted benzimidazole derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1,3,5-trimethyl-2-phenyl-2H-benzimidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of materials with specific properties, such as dyes and catalysts.
Mecanismo De Acción
The mechanism of action of 1,3,5-trimethyl-2-phenyl-2H-benzimidazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-dimethyl-2-phenyl-2H-benzimidazole
- 1,2,3-trimethyl-2H-benzimidazole
- 2-phenylbenzimidazole
Uniqueness
1,3,5-trimethyl-2-phenyl-2H-benzimidazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of three methyl groups and a phenyl group can affect its solubility, stability, and interaction with other molecules, making it distinct from other benzimidazole derivatives.
Propiedades
Número CAS |
105282-68-6 |
|---|---|
Fórmula molecular |
C16H18N2 |
Peso molecular |
238.33 g/mol |
Nombre IUPAC |
1,3,5-trimethyl-2-phenyl-2H-benzimidazole |
InChI |
InChI=1S/C16H18N2/c1-12-9-10-14-15(11-12)18(3)16(17(14)2)13-7-5-4-6-8-13/h4-11,16H,1-3H3 |
Clave InChI |
KMPQFVKYOGQWQL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)N(C(N2C)C3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzene, 1,1'-[(3-methylbutylidene)bis(thio)]bis-](/img/structure/B14335318.png)
![3-Chloro-N,N-bis[(oxiran-2-yl)methyl]propan-1-amine](/img/structure/B14335324.png)
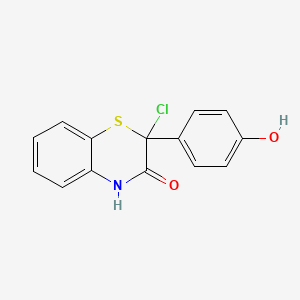
![2-[(2,4,4-Trimethylpentan-2-yl)amino]ethane-1-thiol](/img/structure/B14335340.png)

![2-[(1,2-Benzothiazol-3-yl)sulfanyl]-1H-1lambda~6~,3-thiazole-1,1,4(5H)-trione](/img/structure/B14335345.png)
